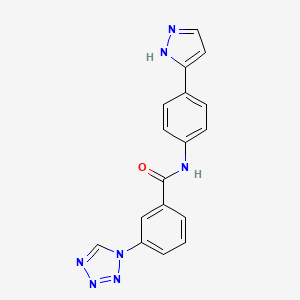![molecular formula C24H27NO3S B2739060 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone CAS No. 478245-33-9](/img/structure/B2739060.png)
2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), phenyl groups (aromatic rings), and sulfone group (a sulfur atom bonded to two oxygen atoms and two carbon atoms). The tert-butyl groups (a carbon atom bonded to three methyl groups) and methyl groups (a carbon atom bonded to three hydrogen atoms) are types of alkyl groups, which are often found in organic compounds .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like acid-catalyzed alkylation, where an alkyl group is added to a molecule .Applications De Recherche Scientifique
Bioactive Properties and Environmental Interactions
Natural Sources and Bioactivities : Compounds structurally similar to "2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone" have been identified in a variety of organisms, exhibiting potent bioactivities. These include toxicity against various organisms, suggesting a role in natural defense mechanisms. The extensive occurrence of these compounds across different species highlights their ecological importance and potential for bioactive applications (Zhao et al., 2020).
Synthetic Phenolic Antioxidants : Synthetic analogs, showing antioxidant properties, are widely used across industries. However, their environmental persistence and potential for bioaccumulation raise concerns regarding their ecological and human health impacts. Research into their fate, exposure pathways, and toxicity is crucial for understanding and mitigating these effects (Liu & Mabury, 2020).
Photocatalysis and Environmental Detoxification : The compound and its related structures have been investigated for their role in photocatalytic processes, offering pathways for environmental detoxification. This includes the oxidation of sulfur compounds, highlighting the potential for treating industrial by-products and mitigating environmental pollutants (Cantau et al., 2007).
Synthetic and Medicinal Chemistry Applications
Antitumor and Antibacterial Agents : Sulfonamide derivatives, sharing functional groups with the compound of interest, have been extensively explored for their medicinal properties, including antibacterial and antitumor activities. These findings underscore the compound's relevance in drug development and therapeutic applications (Gulcin & Taslimi, 2018).
Synthesis of N-Heterocycles : The utility of tert-butanesulfinamide, a related sulfinamide, in asymmetric synthesis demonstrates the importance of such compounds in generating biologically active heterocycles. This underscores the broad utility of the compound class in synthetic organic chemistry (Philip et al., 2020).
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3S/c1-16-7-13-21(14-8-16)29(26,27)22-17(2)15-18(3)25-23(22)28-20-11-9-19(10-12-20)24(4,5)6/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBBNQRZABUKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


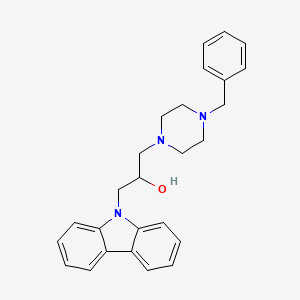
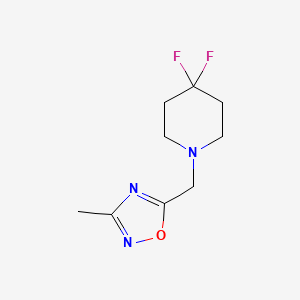
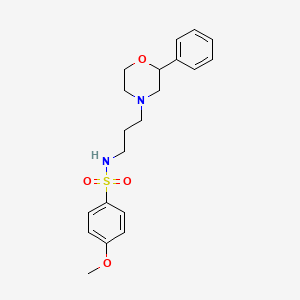
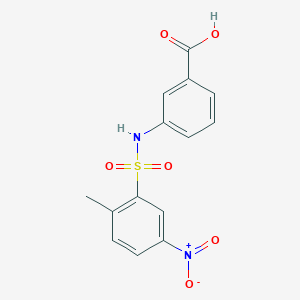
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2738986.png)
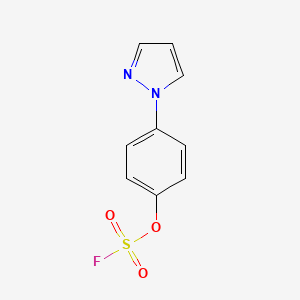
![4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride](/img/structure/B2738990.png)
![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)
![3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2738995.png)
![N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2738997.png)
![9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B2738998.png)
![1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one](/img/structure/B2738999.png)
